molecular formula C17H21ClN2O3 B1501215 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 346701-12-0

1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No.: B1501215
CAS No.: 346701-12-0
M. Wt: 336.8 g/mol
InChI Key: RNXZBWKYWNTRSG-UHFFFAOYSA-N
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Description

1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is a complex organic compound featuring an indole ring system fused to a piperidine ring, with a chloro substituent and a Boc (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex synthesis process efficiently.

Types of Reactions:

  • Oxidation: The indole ring can undergo various oxidation reactions, such as the formation of indole-3-carboxylic acids.

  • Reduction: Reduction reactions can be used to convert the indole ring to its corresponding saturated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acids and other oxidized derivatives.

  • Reduction: Saturated indole derivatives.

  • Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of biological processes and the development of new drugs.

  • Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] exerts its effects depends on its molecular targets and pathways. The indole ring system is known to interact with various receptors and enzymes, potentially leading to biological effects such as modulation of neurotransmitter activity or inhibition of enzyme function.

Comparison with Similar Compounds

  • 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

  • 5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

  • 1'-Boc-5-bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Uniqueness: 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is unique due to its specific combination of the Boc protecting group, chloro substituent, and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 5-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXZBWKYWNTRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671950
Record name tert-Butyl 5-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346701-12-0
Record name tert-Butyl 5-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
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1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
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1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
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1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
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1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
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1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

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